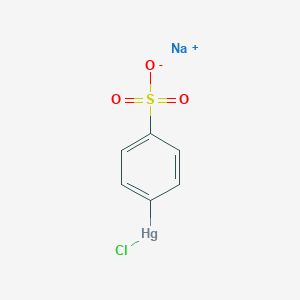

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt

説明

Mechanism of Action

pCMBS reacts with cysteine residues via a bimolecular reaction mechanism, as demonstrated in renal organic anion transporters. The inactivation kinetics follow pseudo-first-order kinetics, with an IC50 of 38 µM for p-aminohippurate transport inhibition. Substrate presence (e.g., p-aminohippurate) alters reaction rates, suggesting conformational changes in transporters during substrate binding.

Structural Insights from Cysteine-Scanning Mutagenesis

Studies on GLUT1 glucose transporters revealed that cysteine residues in external loop I and IV are sensitive to pCMBS. Mutagenesis experiments showed that Cys-429 (exofacial) is critical for transporter activity, while Cys-421 (intracellular) stabilizes inhibitor binding. In contrast, pCMBS resistance in Cys-429 mutants confirmed its surface exposure.

Table 1: Comparative Properties of Sulfhydryl Reagents

| Reagent | Target Environment | Reversibility | IC50 (pCMBS) | Key Applications |

|---|---|---|---|---|

| pCMBS | Hydrophilic regions | Partial | 38–180 µM | Membrane protein topology |

| NEM | Hydrophobic regions | Irreversible | 190 µM | Transmembrane domains |

| DTNB | Surface thiols | Reversible | N/A | Enzyme regulation |

Modulation of Amino Acid Transport Systems in Hepatocyte Models

pCMBS has been pivotal in characterizing amino acid transport systems in hepatocytes, particularly sodium-dependent and sodium-independent carriers.

System A and System L Inhibition

In normal hepatocytes, pCMBS strongly inhibits System A (Na+/H+-dependent) and System L (Na+-independent) transporters. For example:

Hepatoma Cell Models

Hepatoma-derived systems exhibit differential sensitivity:

- H4 Hepatoma : pCMBS inhibits System A with IC50 = 180 µM, unlike normal hepatocytes where NEM is more effective.

- SV40-transformed cells : Sodium-dependent glutamine uptake via System N is inhibited by pCMBS, highlighting its role in glutamine metabolism.

Table 2: pCMBS Sensitivity of Amino Acid Transport Systems in Hepatocytes

Inhibition Kinetics of Sodium-Dependent Glutamine Transporters

pCMBS has clarified the molecular basis of glutamine transport in epithelial cells, particularly in intestinal and renal models.

Intestinal Glutamine Transport

In human intestinal epithelial cells, sodium-dependent glutamine uptake follows Michaelis-Menten kinetics:

Renal Glutamine Transporters

SNAT3 (SLC38A3), a basolateral glutamine transporter in proximal tubules, exhibits unique inhibition profiles:

- Mechanism : Cotransport with Na+ and antiport with H+

- pCMBS Sensitivity : Not explicitly quantified, but glutamine uptake is reversible with DTT.

Figure 1 (Hypothetical): Proposed mechanism of pCMBS inhibition in sodium-dependent glutamine transporters. Note: This figure would illustrate mercuric binding to cysteine residues in transporter loops, disrupting substrate binding.

Role in Elucidating Nicotinic Acetylcholine Receptor Subunit Interactions

While pCMBS has been extensively used in transporter studies, its application to nicotinic acetylcholine receptors (nAChRs) remains underexplored in the provided literature. Existing studies focus on GABA receptors, where pCMBS reacts with Cys residues in β2 subunits during gating transitions. For nAChRs, analogous experiments are limited, but the conserved cysteine residues in extracellular domains suggest potential utility in mapping subunit interactions. Future research could leverage pCMBS to probe thiol-dependent conformational changes in nAChR activation.

特性

IUPAC Name |

sodium;chloro-(4-sulfonatophenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O3S.ClH.Hg.Na/c7-10(8,9)6-4-2-1-3-5-6;;;/h2-5H,(H,7,8,9);1H;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDSRKSETVILKT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClHgNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | p-Chloromercuribenzenesulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14110-97-5 | |

| Record name | Mercurate(1-), chloro(4-sulfophenyl)-, sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014110975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromercuri)benzenesulfonic acid monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The preparation of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt involves the following steps :

Synthesis of the Free Acid: The free acid is obtained by acidifying an aqueous solution of the compound, filtering off the acid, washing it with water, and recrystallizing from hot water to give a colorless solid. This solid is then dried in a vacuum over phosphorus pentoxide (P2O5) to ensure it is free of chloride ions (tested using silver nitrate).

Formation of the Sodium Salt: The sodium salt is prepared by dissolving the free acid in an equivalent amount of aqueous sodium hydroxide (NaOH) and evaporating the solution to dryness.

化学反応の分析

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt undergoes various chemical reactions, including :

Substitution Reactions: The compound can participate in substitution reactions where the chlorine or mercury atoms are replaced by other atoms or groups.

Reactions with Sulfhydryl Groups: It reacts with sulfhydryl groups in proteins, particularly with histidine residues, forming stable complexes.

科学的研究の応用

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt has several scientific research applications :

Biochemistry: It is used as a reagent to study the function of sulfhydryl groups in proteins and enzymes.

Molecular Biology: The compound is employed to investigate the role of specific amino acid residues in protein function.

Industrial Applications: It is used in the synthesis of other chemical compounds and in various industrial processes.

作用機序

The mechanism of action of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt involves its interaction with sulfhydryl groups in proteins . The compound reacts with histidine residues, forming stable complexes that can inhibit the function of certain proteins and enzymes . This interaction is crucial for studying the role of these residues in protein function.

類似化合物との比較

Structural and Functional Analogues

Below is a comparative analysis of pCMBS with key analogues:

Solubility and Stability

- pCMBS: Stable in water (6.5 mg/mL stock solutions); activity degrades within 2 days at -20°C .

- AER-270: Requires organic solvents (e.g., DMSO) for stock solutions; stable under controlled conditions .

- DIDS: Light-sensitive; prepared fresh in oxygenated buffers to prevent degradation .

Research Findings and Practical Considerations

- Membrane Protein Studies : pCMBS induces rapid current reduction in mutant T-domain channels, highlighting its efficacy in electrophysiology .

- Immune Cell Research : pCMBS fails to protect T cells from hypoosmotic shock, unlike AER-270, underscoring its exclusion of AQP4 .

- Regulatory Compliance : pCMBS is listed under REACH regulations due to mercury content, necessitating rigorous disposal protocols .

生物活性

Overview

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt, commonly referred to as 4-CMBSA, is a chemical compound with the molecular formula C₆H₄ClHgNaO₃S and a molecular weight of 415.19 g/mol. This compound is primarily utilized as a reagent in biochemical research, particularly in studies involving sulfhydryl groups in proteins and enzymes. Its biological activity is significant due to its interactions with specific amino acid residues, especially histidine, which play crucial roles in various biological processes.

Target Interaction

The primary target of 4-CMBSA is the Histidine 225C residue of the NhaA Na+/H+ antiporter in Escherichia coli. The compound acts as a sulfhydryl reagent, binding to the sulfhydryl groups in this histidine residue, leading to modifications that can affect protein function and cellular processes.

Mode of Action

4-CMBSA modifies protein structures by interacting with thiol groups, which can lead to:

- Inhibition of Enzyme Activity : By modifying critical residues in enzymes, it can inhibit their activity.

- Alteration of Protein Function : Changes in protein conformation can affect signaling pathways and cellular responses.

Biological Effects

The biological effects of 4-CMBSA include:

- Toxicity : The compound exhibits severe toxicity upon ingestion, potentially leading to acute systemic mercurialism characterized by gastrointestinal distress, renal failure, and neurological symptoms .

- Cellular Impact : It can disrupt cellular functions by altering ion transport mechanisms due to its effects on membrane proteins.

Case Studies and Research Findings

- Protein Function Studies : Research has demonstrated that 4-CMBSA is effective in studying the role of sulfhydryl groups in enzyme catalysis. For instance, it has been used to investigate the function of thiol-containing enzymes in various metabolic pathways.

- Neurotoxicity Investigations : Studies have shown that exposure to mercury compounds, including 4-CMBSA, can lead to neurotoxic effects such as memory loss and hallucinations. These findings highlight the importance of understanding the biological activity of mercury-containing compounds in toxicology .

- Industrial Applications : Beyond its use in research, 4-CMBSA is also applied in industrial settings for synthesizing other chemical compounds. Its reactivity with thiol groups makes it valuable for creating specific chemical modifications.

Comparative Analysis

To better understand the unique properties of 4-CMBSA, it can be compared with similar compounds:

| Compound | Solubility | Reactivity with Thiols | Biological Activity |

|---|---|---|---|

| This compound | High | High | Inhibits enzyme function; toxic |

| p-Chloromercuribenzoic Acid | Moderate | Moderate | Used for sulfhydryl studies |

| 4-Chlorobenzenesulfonic Acid Sodium Salt | High | Low | Less reactive; primarily used as a sulfonating agent |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-(chloromercuri)benzenesulfonic acid sodium salt, and how can solubility properties influence experimental design?

- Methodology : The compound is typically synthesized via electrophilic substitution, where mercury is introduced into the benzene ring. Solubility in aqueous solutions is critical for purification (e.g., recrystallization). Pre-synthesis solubility testing (e.g., in water, ethanol) ensures optimal solvent selection. Insoluble byproducts can be removed via filtration, while soluble impurities require ion-exchange chromatography .

- Data Consideration : Confirmatory tests for sulfonate (via BaCl₂ precipitation) and mercury (via dithizone complexation) are essential post-synthesis .

Q. How can researchers safely handle this compound given its mercury content?

- Safety Protocol : Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. Mercury leakage requires immediate neutralization with sulfur powder. Waste disposal must comply with hazardous material guidelines (e.g., EPA/DOT) .

- Toxicity Mitigation : Regular air monitoring for mercury vapor (using atomic absorption spectroscopy) and emergency eyewash stations are mandatory .

Q. What confirmatory tests distinguish this compound from structurally similar sulfonates?

- Analytical Workflow :

Cation Identification : Flame test for sodium (intense yellow emission).

Anion Confirmation : Sulfonate confirmed via sulfate precipitation (BaSO₄) after oxidative digestion.

Mercury Detection : React with KI to form HgI₂ (scarlet-red precipitate) .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve ambiguities in mercury-sulfonate coordination geometry?

- Methodology :

- EXAFS/XANES : Probe Hg-S and Hg-Cl bond distances to determine if mercury adopts linear (Hg-Cl dominant) or trigonal planar coordination.

- NMR (¹⁹⁹Hg) : Chemical shifts > 2000 ppm indicate strong Hg-sulfonate interaction .

Q. How does the compound’s stability vary under oxidative vs. reductive conditions, and what are the implications for catalytic applications?

- Experimental Design :

Oxidative Stability : Expose to H₂O₂ (1–30%) and monitor Hg²⁺ release via ICP-MS.

Reductive Stability : Treat with NaBH₄ and analyze for colloidal Hg⁰ formation (UV-Vis at 300 nm).

- Findings : Mercury-sulfonate bonds degrade faster under reductive conditions, limiting use in hydrogenation catalysts .

Q. What computational models predict the compound’s reactivity in enzyme inhibition studies?

- Framework :

- Docking Simulations (AutoDock Vina) : Model interactions with cysteine-rich enzymes (e.g., urease).

- MD Simulations (GROMACS) : Assess binding persistence in physiological buffers.

Q. How can batch-to-batch variability in mercury content impact reproducibility in biochemical assays?

- Quality Control :

- Mercury Titration : Use dithizone in CCl₄ for spectrophotometric quantification (λ = 490 nm).

- Mitigation : Standardize synthesis conditions (pH, temperature) and implement ICP-MS batch validation .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s catalytic activity in organic transformations?

- Hypothesis Testing :

- Variable 1 : Trace chloride impurities may enhance Hg²⁺ leaching, falsely attributing activity to the compound.

- Variable 2 : Solvent polarity (e.g., DMF vs. water) alters Hg-sulfonate dissociation kinetics.

Methodological Tables

Table 1 : Key Analytical Techniques for Mercury Quantification

| Technique | LOD (Hg²⁺) | Interference Risks | Reference |

|---|---|---|---|

| ICP-MS | 0.1 ppb | Sulfur matrix | |

| Dithizone | 1 ppm | Other heavy metals |

Table 2 : Stability of this compound

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 2 | Hg-S cleavage | 2 hours |

| pH 7 | Stable | >30 days |

| UV light | Hg⁰ formation | 8 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。